molecular formula C18H12F3NO3 B11393588 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11393588
M. Wt: 347.3 g/mol
InChI Key: ZLZBWTATXIWVAW-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amidation Reaction: The final step involves the reaction of the chromene derivative with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its use in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The chromene core structure allows for interactions with various biological pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide
  • 7-methyl-4-oxo-N-phenyl-4H-chromene-2-carboxamide
  • 7-methyl-4-oxo-N-[3-(methyl)phenyl]-4H-chromene-2-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C18H12F3NO3

Molecular Weight

347.3 g/mol

IUPAC Name

7-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C18H12F3NO3/c1-10-5-6-13-14(23)9-16(25-15(13)7-10)17(24)22-12-4-2-3-11(8-12)18(19,20)21/h2-9H,1H3,(H,22,24)

InChI Key

ZLZBWTATXIWVAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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